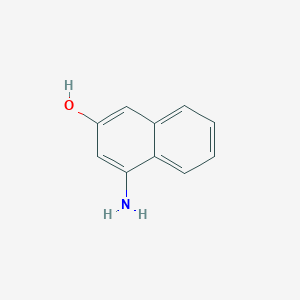

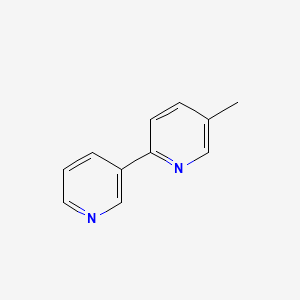

![molecular formula C12H18O2 B1611036 Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)- CAS No. 1079-01-2](/img/structure/B1611036.png)

Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

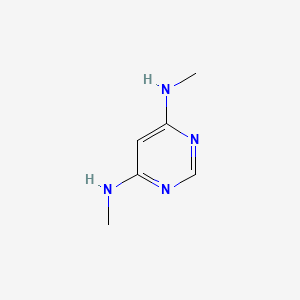

The molecular formula of the compound is C10H16O . The molecular weight is 152.2334 . The IUPAC Standard InChIKey is RXBQNMWIQKOSCS-UHFFFAOYSA-N . The compound has a unique cyclic structure containing two adjacent dimethylcyclopropyl groups .Physical and Chemical Properties Analysis

The compound has a boiling point of 134-135 °C at 38 mm Hg . Its density is 0.991 g/mL at 25 °C . Another source suggests a rough estimate of the boiling point as 234.73°C and the density as 0.8899 .Aplicaciones Científicas De Investigación

Stereoselective Cyclization

The electrochemically induced cyclization of bicyclic compounds, including those similar to Bicyclo[3.1.1]hept-2-ene-2-methanol, has been researched for producing pharmacologically active compounds. These processes often result in high yields and have potential pharmaceutical applications. For example, Vereshchagin et al. (2014) demonstrated the production of 3-amino-1,1-dimethoxy-4,7-dihydro-1H-4,7-methanoisoindole derivatives containing a pyrroline fragment, with yields up to 88% (Vereshchagin et al., 2014).

Synthesis of Bicyclic Compounds

The synthesis of methyl-substituted bicyclic compounds, including derivatives of Bicyclo[3.1.1]hept-2-ene, has been studied for various applications. Marotta et al. (1994) discussed the preparation of these compounds from 3-hydroxy-6-alkenoic acids, noting their potential in synthesizing sesquiterpenes (Marotta et al., 1994).

Electrolytic Reactions

Bicyclic compounds like Bicyclo[3.1.1]hept-2-ene undergo specific reactions under electrolytic conditions. For instance, Baggaley et al. (1975) described the electrolysis of similar compounds in methanol, leading to various carbonates and alcohols, showing the potential for complex reaction pathways in electrochemical environments (Baggaley et al., 1975).

Catalytic Polymerization

The use of Bicyclo[3.1.1]hept-2-ene derivatives in polymerization has been explored. Reinmuth et al. (1996) investigated the useof (η3-allyl)palladium(II) catalysts for the polymerization of norbornene derivatives, including bicyclic compounds similar to Bicyclo[3.1.1]hept-2-ene-2-methanol. This research highlights the versatility of these compounds in producing polymers with varying properties (Reinmuth et al., 1996).

Chemical Synthesis and Transformations

The generation and transformations of bicyclic compounds have significant implications in synthetic chemistry. For example, Billups et al. (1996) explored the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene, a compound structurally related to Bicyclo[3.1.1]hept-2-ene-2-methanol. Their work provides insights into the reactivity and potential applications of these types of compounds in various chemical syntheses (Billups et al., 1996).

Alicyclic Polymer Synthesis

The synthesis and characterization of alicyclic polymers, which include derivatives of Bicyclo[3.1.1]hept-2-ene, have been investigated for applications in photoresist materials. Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers designed for use as 193 nm photoresist materials, demonstrating the importance of these compounds in advanced material science (Okoroanyanwu et al., 1998).

Safety and Hazards

The compound is stable under normal conditions, but it may react violently with oxygen when exposed to high temperatures or open flames . It has mild irritant properties and may cause irritation to the skin and eyes . Protective gloves and goggles should be worn when handling the compound, and it should be stored in a cool, dry place, away from flammable materials and oxidizing agents .

Propiedades

Número CAS |

1079-01-2 |

|---|---|

Fórmula molecular |

C12H18O2 |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl acetate |

InChI |

InChI=1S/C12H18O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h4,10-11H,5-7H2,1-3H3 |

Clave InChI |

BKATZVAUANSCKN-UHFFFAOYSA-N |

SMILES isomérico |

CC(=O)OCC1=CC[C@@H]2C[C@H]1C2(C)C |

SMILES |

CC(=O)OCC1=CCC2CC1C2(C)C |

SMILES canónico |

CC(=O)OCC1=CCC2CC1C2(C)C |

Densidad |

0.987-0.996 |

| 1079-01-2 | |

Descripción física |

Colourless mobile liquid; pleasant, refreshing, sweet-herbaceous and very slightly spicy-warm odour of moderate tenacity. |

Solubilidad |

Soluble in triacetin, propylene Miscible at room temperature (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1610956.png)

![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1610964.png)

![3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1610965.png)

![N4,N4'-Bis(3-Bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1610969.png)